

A Technical Guide to 2-Bromo-4-fluoropyridine: Procurement and Synthetic Applications

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Compound of Interest

Compound Name: **2-Bromo-4-fluoropyridine**

Cat. No.: **B1291336**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromo-4-fluoropyridine**, a key building block in modern organic synthesis. The document details reliable suppliers, purchasing information, and comprehensive experimental protocols for its synthesis and common cross-coupling reactions.

Introduction to 2-Bromo-4-fluoropyridine

2-Bromo-4-fluoropyridine (CAS No. 357927-50-5) is a halogenated pyridine derivative widely utilized as a versatile intermediate in the pharmaceutical and agrochemical industries. Its structure, featuring both a bromine and a fluorine atom on the pyridine ring, offers a unique reactivity profile that allows for the precise introduction of diverse functional groups. This makes it an invaluable tool for the synthesis of complex, polyfunctional molecules, particularly in the development of novel drug candidates and materials.

Sourcing and Procurement of 2-Bromo-4-fluoropyridine

A reliable supply of high-purity starting materials is crucial for reproducible research and development. The following table summarizes key information from various suppliers of **2-Bromo-4-fluoropyridine**.

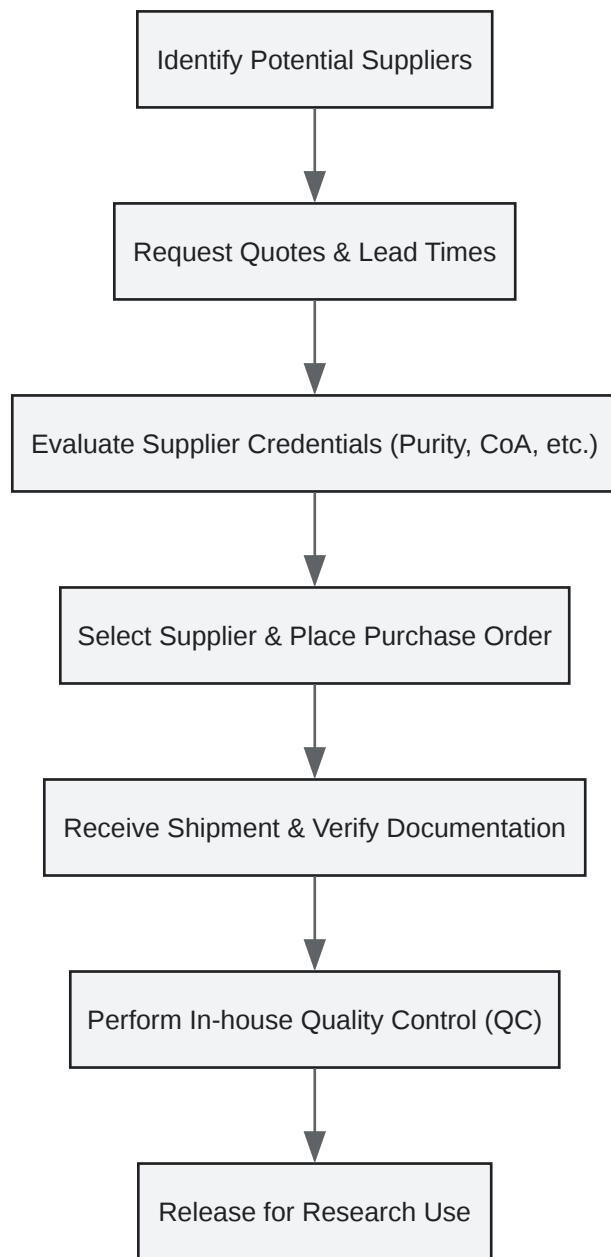
Supplier	Purity	Available Quantities	Price (USD)
Thermo Scientific Chemicals	97%	5 g	Contact for pricing
Sigma-Aldrich	96%	1 g, 5 g	Contact for pricing
Ossila	>98%	1 g, 5 g	Contact for pricing
Chem-Impex	≥ 98% (GC)	1 g, 5 g, 25 g, 100 g	\$22.03 (1g), \$60.99 (5g), \$216.22 (25g), \$686.13 (100g)
P212121 Store	>98.0%	1 g, 5 g, 10 g, 25 g	\$60.00 (1g)
Frontier Specialty Chemicals	Not specified	Custom sizes	Contact for pricing
TCI America	98.0+%	5 g	Contact for pricing

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Purchasing Workflow

The procurement of specialized chemicals like **2-Bromo-4-fluoropyridine** typically follows a standardized workflow. The following diagram illustrates the key steps involved, from initial supplier identification to the final receipt and quality control of the compound.

Purchasing Workflow for 2-Bromo-4-fluoropyridine

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Caption: A typical workflow for procuring **2-Bromo-4-fluoropyridine**.

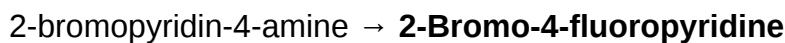
Experimental Protocols

This section provides detailed experimental procedures for the synthesis of **2-Bromo-4-fluoropyridine** and its application in key palladium-catalyzed cross-coupling reactions.

Synthesis of 2-Bromo-4-fluoropyridine

This protocol describes the synthesis of **2-Bromo-4-fluoropyridine** from 2-bromopyridin-4-amine via a modified Balz-Schiemann reaction.

Reaction Scheme:



Materials and Reagents:

- 2-bromopyridin-4-amine
- 50% aqueous tetrafluoroboric acid (HBF_4)
- Sodium nitrite (NaNO_2)
- Water (H_2O)
- Sodium bicarbonate (NaHCO_3)
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate (MgSO_4)
- Ice bath
- Standard laboratory glassware

Procedure:

- To a stirred suspension of 2-bromopyridin-4-amine (0.50 g, 2.9 mmol) in 50% aqueous HBF_4 (6.0 mL), add a solution of sodium nitrite (0.24 g, 3.5 mmol) in water (3.0 mL) dropwise over 5 minutes at 0 °C.

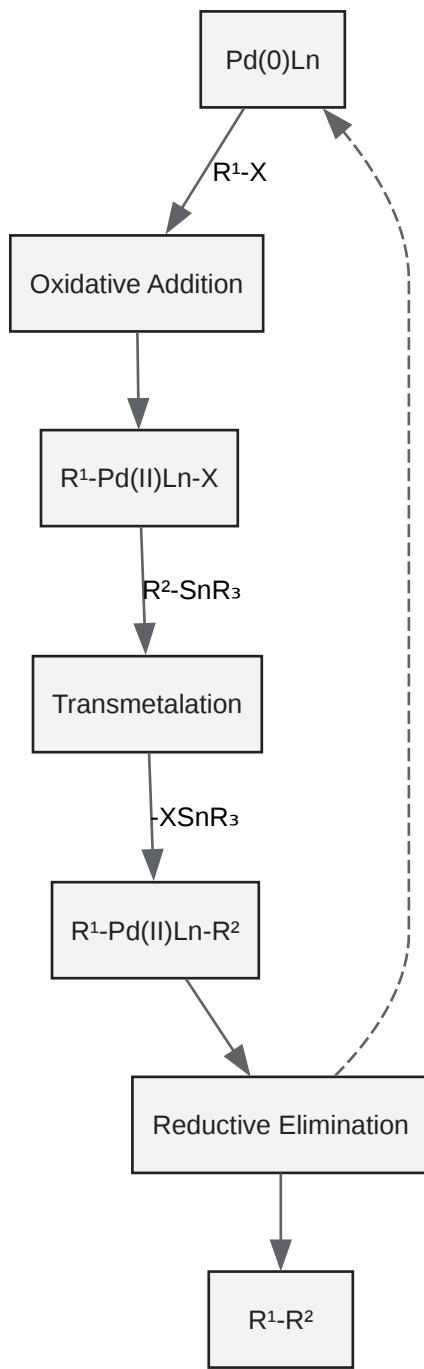
- Allow the resulting mixture to warm to room temperature and stir for 12 hours.
- Slowly add solid NaHCO_3 to the reaction mixture until the evolution of CO_2 ceases.
- Extract the aqueous solution with ethyl acetate ($2 \times 30 \text{ mL}$).
- Wash the combined organic extracts with saturated NaHCO_3 solution ($1 \times 30 \text{ mL}$) and then with brine ($1 \times 30 \text{ mL}$).
- Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the title compound.

Palladium-Catalyzed Cross-Coupling Reactions

2-Bromo-4-fluoropyridine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C bonds.

The Stille coupling reaction involves the reaction of an organostannane with an organic halide. The following diagram illustrates the catalytic cycle.

Catalytic Cycle of the Stille Coupling Reaction

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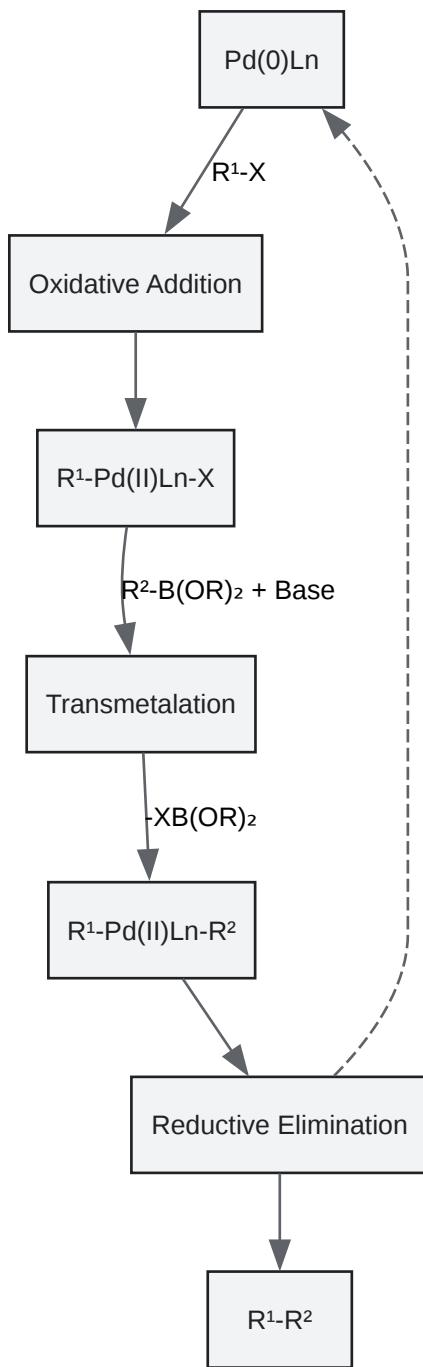
Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol (General):

- In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve **2-Bromo-4-fluoropyridine** (1.0 eq) and the organostannane reagent (1.1-1.5 eq) in an anhydrous solvent (e.g., toluene, dioxane, or DMF).
- Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%) and, if necessary, a ligand (e.g., PPh_3) and/or an additive (e.g., CuI , LiCl).
- Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate tin byproducts.
- Filter the mixture and extract the filtrate with an organic solvent.
- Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and concentrate in vacuo.
- Purify the crude product by column chromatography.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

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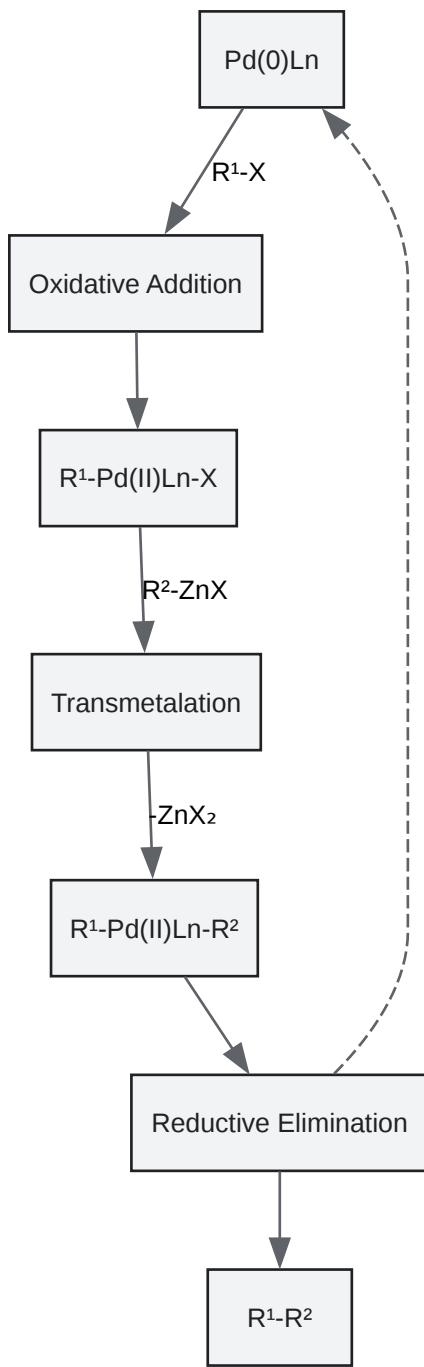
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

- To a reaction vessel, add **2-Bromo-4-fluoropyridine** (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$, 1-5 mol%), and a base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4 , 2-3 eq).
- Purge the vessel with an inert gas and add a degassed solvent system (e.g., dioxane/water, toluene/water, DMF).
- Heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
- Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the layers, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate.
- Purify the residue by flash column chromatography.

The Negishi coupling reaction provides a powerful method for C-C bond formation between an organozinc compound and an organic halide.

Catalytic Cycle of the Negishi Coupling Reaction

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Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol (General):

- Preparation of the Organozinc Reagent: The organozinc reagent can be prepared in situ or in a separate step, for example, by the reaction of an organolithium or Grignard reagent with a zinc halide (e.g., $ZnCl_2$), or by direct insertion of activated zinc into an organic halide.
- Cross-Coupling Reaction:
 - In a flame-dried flask under an inert atmosphere, dissolve the palladium catalyst (e.g., $Pd(PPh_3)_4$, $Pd_2(dba)_3$, 1-5 mol%) and a suitable ligand (e.g., PPh_3 , SPhos) in an anhydrous solvent (e.g., THF, dioxane).
 - Add **2-Bromo-4-fluoropyridine** (1.0 eq) to the catalyst mixture.
 - Slowly add the solution of the organozinc reagent (1.1-1.5 eq) to the reaction mixture.
 - Stir the reaction at room temperature or with heating (typically 25-80 °C) and monitor its progress.
 - Upon completion, quench the reaction with a saturated aqueous solution of NH_4Cl .
 - Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
 - Purify the crude product by column chromatography.

Conclusion

2-Bromo-4-fluoropyridine is a valuable and versatile building block in organic synthesis. A clear understanding of its procurement and the methodologies for its use in key synthetic transformations is essential for researchers in drug discovery and materials science. This guide provides a foundational resource for the effective acquisition and application of this important chemical intermediate.

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